μ-Conotoxin-PIIIA is a neurotoxic peptide derived from the venom of marine cone snails, specifically from the species Conus purpurascens. This compound is classified under the broader category of conotoxins, which are known for their ability to selectively inhibit ion channels and receptors in the nervous system. μ-Conotoxin-PIIIA is notable for its specific action on voltage-gated sodium channels, making it a subject of interest in neurobiology and pharmacology.
μ-Conotoxin-PIIIA is sourced from the venom of Conus purpurascens, a species of cone snail found in tropical marine environments. It belongs to the family of μ-conotoxins, which are characterized by their three disulfide bonds that contribute to their structural stability and biological activity. This classification highlights its role as a potent inhibitor of sodium channels, particularly affecting the tetrodotoxin-sensitive subtype.
The synthesis of μ-conotoxin-PIIIA involves advanced peptide synthesis techniques, primarily Fmoc-based solid-phase peptide synthesis. This method allows for precise control over the formation of disulfide bonds, which are crucial for the peptide's biological function. The synthesis typically includes:
The molecular structure of μ-conotoxin-PIIIA features three disulfide bridges that create a stable three-dimensional conformation essential for its biological activity. The specific connectivity of these disulfides influences its interaction with sodium channels. Structural analysis has shown that μ-conotoxin-PIIIA adopts a compact fold that is typical for many conotoxins, facilitating its binding to target proteins.
Key structural data includes:
The primary chemical reactions involving μ-conotoxin-PIIIA occur during its synthesis and folding processes. These include:
These reactions require careful control of conditions such as pH and temperature to ensure high yields and correct folding .
μ-Conotoxin-PIIIA exerts its effects by binding to voltage-gated sodium channels, specifically inhibiting their activity. This inhibition prevents sodium ions from entering neurons, leading to a decrease in neuronal excitability. The mechanism involves:
This mechanism underlies its potential applications in pain management and neuropharmacology .
μ-Conotoxin-PIIIA exhibits several notable physical and chemical properties:
Characterization studies often involve examining these properties through various analytical methods including chromatography and spectrometry .
μ-Conotoxin-PIIIA has several important applications in scientific research:
μ-Conotoxin-PIIIA was first characterized in 1998 through chemical synthesis and disulfide bridging pattern analysis of venom components from Conus purpurascens [1]. Unlike earlier μ-conotoxins isolated from Conus geographus (μ-GIIIA/B/C), μ-PIIIA emerged from a distinct evolutionary lineage of piscivorous cone snails. Its discovery marked the first new μ-conotoxin identified in over a decade, revealing significant sequence divergence from previous family members [1] [4]. The peptide was synthesized using solid-phase Fmoc chemistry on Rink amide resin, with its structure confirmed through mass spectrometry (monoisotopic MH+ = 2604.05) and disulfide connectivity determined via partial reduction strategies [1]. Notably, μ-PIIIA exhibits irreversible block of amphibian muscle sodium channels, distinguishing it from the reversible inhibition observed with μ-GIIIA and providing unique advantages for synaptic electrophysiology studies [1] [5].
μ-PIIIA belongs to the M-superfamily of conotoxins, characterized by the conserved cysteine arrangement CC–C–C–CC (where dashes represent variable-length loop regions) [2] [3]. Within this superfamily classification system based on endoplasmic reticulum signal peptide homology, μ-PIIIA is categorized under the Maxi-M branch (specifically M-4/M-5) due to its length exceeding 22 amino acids [2]. The M-superfamily is subdivided into five branches (M-1 to M-5) based on residue number in the third cystine loop, with Maxi-M peptides (M-4/M-5) further classified according to biological targets: μ-conotoxins block VGSCs, κM-conotoxins inhibit voltage-gated potassium channels, and ψ-conotoxins target nicotinic acetylcholine receptors [2]. μ-PIIIA adopts a Type III cysteine framework with disulfide connectivity CysI-CysIV, CysII-CysV, CysIII-CysVI – specifically Cys4-Cys16, Cys5-Cys21, and Cys11-Cys22 in its primary structure [3] [5]. This disulfide architecture differs fundamentally from the inhibitor cystine knot (ICK) fold of O-superfamily conotoxins, contributing to its distinct target specificity [3].
Table 1: Structural Features of μ-Conotoxin-PIIIA [1] [5]
Property | Characteristic |
---|---|
Amino Acid Sequence | pGlu-Arg-Leu-Cys⁴-Cys⁵-Gly-Phe-Hyp⁸-Lys-Ser-Cys¹¹-Arg-Ser-Arg-Gln-Cys¹⁶-Lys-Hyp¹⁹-His-Arg-Cys²¹-Cys²²-NH₂ |
Disulfide Bonds | Cys4-Cys16, Cys5-Cys21, Cys11-Cys22 |
Post-Translational Modifications | N-terminal pyroglutamate (Z), 4-trans-hydroxyproline (O) at positions 8 and 19 |
Molecular Weight | 2604.10 Da |
Structural Motif | M-superfamily, Maxi-M branch (Type III cysteine framework) |
The remarkable diversity of conotoxins, including μ-PIIIA, results from accelerated evolution driven by predator-prey interactions and the biological imperative for effective prey capture. Conus venom peptides exhibit extreme sequence hypervariability even within species, with <0.2% of the estimated 70,000+ conotoxin sequences currently characterized [2] [6]. This diversification is facilitated by reduced negative selection pressure on venom genes, allowing extensive gene duplication, recombination, and nonsynonymous substitutions [6] [9]. Within C. purpurascens, μ-PIIIA functions as part of distinct predatory venom cabals – functionally integrated peptide suites that synergistically disrupt prey physiology [9]. Proteomic analyses reveal two separate predation strategies in this species: approximately 55% of individuals employ a "lightning-strike cabal" containing excitatory κ- and δ-conotoxins, while 45% utilize a "motor cabal" dominated by inhibitory peptides including μ-PIIIA and ψ-PIIIE that cause flaccid paralysis [9]. This intraspecific variation suggests μ-conotoxins have evolved within different biochemical contexts to achieve the same functional endpoint – rapid prey immobilization. The hypervariability in conotoxin sequences enables cone snails to overcome prey resistance mechanisms (Red Queen hypothesis), explaining why μ-PIIIA shows only ~35% sequence identity with μ-GIIIA despite similar functions [6] [9].
Table 2: Sodium Channel Subtype Sensitivity of μ-Conotoxin-PIIIA [1] [3] [5]
Sodium Channel Subtype | Tissue Distribution | TTX Sensitivity | μ-PIIIA Block (IC₅₀ or Relative Affinity) | Physiological Consequence |
---|---|---|---|---|
NaV1.4 | Skeletal muscle | Sensitive | ~44 nM | Muscle paralysis |
rBII/IIA (NaV1.2) | CNS neurons | Sensitive | ~640 nM | Neuronal inhibition |
rPN1 (NaV1.7) | Peripheral neurons | Sensitive | Low affinity | Minimal neuronal block |
TTX-resistant channels | Cardiac/dorsal root ganglia | Resistant | No significant block | No functional effect |
Amphibian muscle | Frog skeletal muscle | Sensitive | Irreversible block | Sustained paralysis |
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